2,3,5-Trimethyl-phenyl ethyl ether

Catalog No.
S8654566
CAS No.
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethyl-phenyl ethyl ether

Product Name

2,3,5-Trimethyl-phenyl ethyl ether

IUPAC Name

1-ethoxy-2,3,5-trimethylbenzene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-5-12-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3

InChI Key

QDCCLJJQQHVSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C)C)C

2,3,5-Trimethyl-phenyl ethyl ether (1-ethoxy-2,3,5-trimethylbenzene) is an electron-rich, sterically hindered aromatic ether utilized primarily as an advanced building block in organic synthesis and medicinal chemistry [1]. Presenting as a solid with a melting point of 93°-95° C, it offers excellent handling characteristics for industrial scale-up compared to volatile liquid analogs [2]. From a procurement perspective, this pre-alkylated compound is highly valued for its ability to bypass hazardous O-alkylation steps in the synthesis of complex polyene acid derivatives (retinoids) and for providing a uniquely tuned steric environment in asymmetric electrophilic aromatic substitutions [2][3].

Attempting to substitute 2,3,5-trimethyl-phenyl ethyl ether with its unalkylated precursor, 2,3,5-trimethylphenol, forces manufacturers to introduce a highly regulated and hazardous O-alkylation step using toxic ethylating agents (e.g., diethyl sulfate or ethyl halides) into the primary reactor [1]. Furthermore, substituting with the closely related methoxy analog (1-methoxy-2,3,5-trimethylbenzene) fundamentally alters the downstream product's physicochemical profile; the ethoxy group provides a measurable increase in lipophilicity and steric volume at the aromatic ring, which is critical for fine-tuning the pharmacokinetic clearance and tissue retention of synthetic retinoid active pharmaceutical ingredients (APIs) [1][2].

Streamlined Haloformylation for Retinoid Scaffolds

Procuring the pre-formed ethyl ether allows for direct conversion to the critical intermediate 4-ethoxy-2,3,6-trimethylbenzyl chloride via a single haloformylation step, whereas starting from the phenol requires a two-step sequence involving hazardous O-alkylation [1].

Evidence DimensionSynthetic steps to 4-alkoxy-2,3,6-trimethylbenzyl chloride
Target Compound Data1-step conversion via direct haloformylation.
Comparator Or Baseline2,3,5-Trimethylphenol requires 2 steps (O-alkylation followed by haloformylation).
Quantified Difference100% reduction in O-alkylation steps, eliminating the requirement for stoichiometric toxic ethylating agents.
ConditionsIndustrial scale-up of retinoid intermediates.

Procuring the pre-alkylated ethyl ether significantly reduces regulatory overhead and process hazards associated with handling volatile alkylating agents in the primary reactor.

Lipophilicity Modulation in Polyene Acid Derivatives

The ethoxy substitution inherently possesses a higher van der Waals volume and a greater calculated LogP contribution compared to a methoxy group, directly translating to increased lipophilicity in the final synthesized polyene acid derivatives [1].

Evidence DimensionDownstream product lipophilicity and steric bulk
Target Compound DataO-ethyl substitution adds approximately +0.5 to the calculated LogP and increases the van der Waals volume of the alkoxy tail.
Comparator Or Baseline1-Methoxy-2,3,5-trimethylbenzene (O-methyl substitution, lower LogP baseline, precursor to Etretinate).
Quantified DifferenceMeasurable increase in lipophilicity and steric shielding at the aromatic ring, directly altering the pharmacokinetic profile of the downstream retinoid.
ConditionsStructure-activity relationship (SAR) optimization of synthetic retinoids.

Selecting the ethyl ether over the methyl ether allows medicinal chemists to fine-tune the half-life and tissue retention profile of the target active pharmaceutical ingredient.

Diastereoselectivity in Selenium-Promoted Alkene Functionalization

In catalytic selenium-promoted intermolecular Friedel-Crafts alkylation, 1-ethoxy-2,3,5-trimethylbenzene acts as a highly specific substrate, yielding carboselenenylation products with moderate-to-good diastereoselectivity due to the precise steric crowding of the 2,3,5-trimethyl and 1-ethoxy groups [1].

Evidence DimensionDiastereoselectivity and regiocontrol in carboselenenylation
Target Compound DataProvides moderate-to-good diastereoselectivity and strict regiocontrol when reacted with styrene and chiral NPSP.
Comparator Or Baseline1,3,5-Trimethoxybenzene (lacks the 2,3,5-trimethyl steric crowding, leading to different stereochemical outcomes).
Quantified DifferenceThe 1-ethoxy-2,3,5-trimethyl motif enforces a distinct steric barrier, altering the diastereomeric ratio compared to symmetrically substituted trialkoxybenzenes.
ConditionsCatalytic selenium-promoted intermolecular Friedel-Crafts alkylation using TMSOTf.

This compound provides a uniquely tuned steric environment for developing highly selective asymmetric organocatalytic methodologies that generic electron-rich arenes cannot replicate.

Synthesis of Next-Generation Retinoid APIs

Directly following from its streamlined processability (Section 3), this compound is the optimal precursor for manufacturing 4-ethoxy-2,3,6-trimethyl-benzyl chloride, a key Wittig reagent used to synthesize novel polyene acid derivatives with modified pharmacokinetic clearance rates [1].

Asymmetric Organoselenium Catalysis

Leveraging its unique steric crowding (Section 3), this ether serves as a highly specific, electron-rich nucleophile in the development of novel selenium-promoted intermolecular Friedel-Crafts alkylations with simple alkenes [2].

Advanced Liquid Crystal and Polymer Scaffolds

Because it readily undergoes regioselective haloformylation (Section 3), the resulting chloromethylated derivative acts as a versatile building block for specialized materials requiring the bulky, lipophilic 4-ethoxy-2,3,6-trimethylphenyl motif [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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